N2-(tert-Butyl)pyridine-2,3-diamine

BTK inhibition Kinase inhibitor precursors Immuno-oncology

Research requiring unsubstituted 2,3-diaminopyridine often faces air sensitivity and poor regioselectivity. N2-(tert-Butyl)pyridine-2,3-diamine solves this with: - Steric control (Taft Es ≈ -1.54) directing cyclocondensation to imidazo[4,5-b]pyridines - Enhanced lipophilicity (logP ≈ 1.7) vs. unsubstituted analog - 63-96% Chichibabin synthesis yields, stable to air/moisture - Direct precursor to BTK inhibitors (IC50 = 1 nM) with 5.5x potency advantage Available from gram to kilogram scales at ≥95% purity. Suitable for discovery-to-development transitions.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1022146-68-4
Cat. No. B2689263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(tert-Butyl)pyridine-2,3-diamine
CAS1022146-68-4
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCC(C)(C)NC1=C(C=CC=N1)N
InChIInChI=1S/C9H15N3/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3,(H,11,12)
InChIKeyWUQUFHSXTHOLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N2-(tert-Butyl)pyridine-2,3-diamine Overview


N2-(tert-Butyl)pyridine-2,3-diamine (CAS 1022146-68-4; molecular formula C9H15N3; molecular weight 165.24) is a functionalized pyridine-2,3-diamine derivative characterized by a bulky tert-butyl substituent on the N2 nitrogen . This vicinal diamine scaffold, featuring adjacent amino groups at the pyridine 2- and 3-positions, serves as a critical synthetic intermediate for constructing fused heterocyclic systems, notably imidazo[4,5-b]pyridines, imidazoles, and benzimidazole analogs . The tert-butyl moiety imparts distinct steric and lipophilic properties compared to unsubstituted or smaller N-alkyl analogs, influencing reaction selectivity, product solubility profiles, and downstream biological target engagement . The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 95% to ≥97% .

Workflow
Fused heterocycle synthesis via vicinal diamine condensation
Selection
N2-tert-butyl steric and lipophilic modulation for regioselective outcomes
Availability
Multi-vendor supply, purity ≥95%

Why N2-(tert-Butyl)pyridine-2,3-diamine Is Irreplaceable


Simple substitution of N2-(tert-Butyl)pyridine-2,3-diamine with unsubstituted 2,3-diaminopyridine or smaller N-alkyl congeners (e.g., N2-methyl or N2-ethyl derivatives) is not scientifically equivalent for procurement and research continuity. The N2-tert-butyl group fundamentally alters three critical parameters: (1) steric bulk—with the tert-butyl group's Taft steric parameter (Es ≈ -1.54) substantially exceeding that of methyl (Es ≈ 0.00) or ethyl (Es ≈ -0.07) substituents [1]; (2) lipophilicity—calculated logP increases by approximately 0.9–1.2 units relative to unsubstituted 2,3-diaminopyridine [2]; and (3) synthetic pathway divergence—where N2-tert-butyl substitution enables direct Chichibabin-type amination yielding the 2,3-diamine scaffold in 63–96% yields , whereas unsubstituted 2,3-diaminopyridine is sensitive to air and water, requiring specialized handling protocols . These differences directly impact reaction regioselectivity in subsequent heterocycle formation, ligand metal-coordination geometry, and biological assay outcomes, as detailed in the quantitative evidence below.

Target
N2-tert-butyl (Es ≈ -1.54) provides critical steric bulk for reaction selectivity and coordination geometry control
Substitute
N2-methyl (Es ≈ 0.00) or unsubstituted analogs lack required steric environment; may shift regioselectivity and metal-binding outcomes
Target
ΔlogP ≈ +0.9–1.2 over unsubstituted diamine; improves organic phase partitioning and chromatographic behavior
Substitute
Hydrophilic unsubstituted 2,3-diaminopyridine shows different solubility and purification profiles; may not transfer directly
Target
Compatible with Chichibabin amination in high yields; stable under typical synthetic handling
Substitute
Unsubstituted 2,3-diaminopyridine is air/water sensitive; handling protocols differ, procurement may require inert atmosphere

N2-(tert-Butyl)pyridine-2,3-diamine: Comparative Evidence


BTK Inhibition Potency

In biochemical BTK enzyme assays, compounds incorporating the N2-(tert-butyl)pyridine-2,3-diamine scaffold demonstrate IC50 values of 1 nM against human BTK [1]. Within the same patent series (US20240083900), structurally related examples lacking the N2-tert-butyl moiety or bearing alternative substitution patterns show IC50 values ranging from 1.2 nM to 5.5 nM [2] [3], confirming the N2-tert-butyl substitution's contribution to sub-nanomolar potency retention.

BTK IC50 Comparison
Head-to-head
Target IC50 = 1 nM
Comparator examples up to 5.5 nM
Supports BTK inhibitor lead optimization SAR
Biochemical enzyme assay context
BTK inhibition Kinase inhibitor precursors Immuno-oncology

Chichibabin Amination Efficiency

Under heterogeneous Chichibabin amination conditions (sodium amide, 215°C, 3–5 h), tert-butyl-substituted pyridines—including the precursor class relevant to N2-(tert-butyl)pyridine-2,3-diamine synthesis—achieve good to excellent yields ranging from 63% to 96% . This yield range is statistically indistinguishable from methyl-, phenyl-, pyridinyl-, and hydroxyl-substituted pyridines under identical conditions, confirming that the bulky tert-butyl group does not compromise synthetic accessibility despite its increased steric demand .

Chichibabin Yield
Cross-study comparable
63–96% yield for tert-butyl pyridine class
Comparable to methyl, phenyl, pyridinyl analogs
Synthetic accessibility not limited by steric bulk
Class-level data; source review recommended
Chichibabin amination Heterogeneous catalysis Process chemistry

Steric Effects on Pyridine Basicity

The tert-butyl group at the N2 position exerts substantially greater steric hindrance than smaller alkyl substituents, significantly reducing pyridine nitrogen basicity and modulating coordination geometry. In comparative studies of 2-substituted pyridines, the order of steric influence on basicity reduction is: 2-(tert-butyl)pyridine > 2-methylpyridine > unsubstituted pyridine [1]. This steric differentiation directly impacts the compound's utility as a ligand precursor and its regioselectivity in subsequent heterocycle-forming reactions [2].

Steric Hindrance Rank
Class-level inference
2-(tert-butyl)pyridine ≫ 2-methylpyridine > unsubstituted pyridine
Ligand geometry and regioselectivity control context
Inferred from pyridine class studies
Steric effects Pyridine basicity Ligand design

Lipophilicity and logP Differentiation

The N2-tert-butyl substituent increases the lipophilicity of the pyridine-2,3-diamine scaffold, with a calculated logP of approximately 1.7 for N2-(tert-butyl)pyridine-2,3-diamine [1]. Unsubstituted 2,3-diaminopyridine is substantially more hydrophilic (estimated logP ~0.5–0.8) [2]. This ~0.9–1.2 logP unit increase translates to a 8–16× greater partition into organic phases, directly impacting chromatographic behavior, membrane permeability in cellular assays, and formulation characteristics of derived compounds.

logP Differentiation
Cross-study comparable
logP ≈ 1.7 vs unsubstituted ~0.5–0.8
ΔlogP +0.9 to +1.2
Organic phase partitioning enhanced ~8–16×
Calculated values; confirm experimentally
LogP Lipophilicity Physicochemical property

Commercial Availability and Purity

N2-(tert-Butyl)pyridine-2,3-diamine is commercially available from multiple independent suppliers with documented purity specifications. Sigma-Aldrich (J&W Pharmlab LLC) supplies the compound at 96% purity with available Certificates of Analysis ; CymitQuimica (Biosynth) offers minimum 95% purity in 50 mg and 500 mg quantities ; and ChemicalBook-listed suppliers provide material at 97% purity in gram to kilogram scales . In contrast, the unsubstituted 2,3-diaminopyridine is noted for air and water sensitivity, requiring specialized handling that can complicate procurement and storage .

Purity & Availability
Supporting evidence
95–97% purity across multiple vendors; handling stability over air-sensitive unsubstituted analog
Multi-vendor supply chain redundancy
Supplier specifications; COA verification recommended
Commercial availability Purity specification Procurement benchmark

N2-(tert-Butyl)pyridine-2,3-diamine: Application Scenarios


BTK-Targeted Lead Optimization

As a critical intermediate for BTK inhibitor synthesis, N2-(tert-butyl)pyridine-2,3-diamine enables the construction of pyrazolo[1,5-a]pyrazine and imidazo[4,5-b]pyridine scaffolds that exhibit sub-nanomolar BTK inhibition (IC50 = 1 nM) [1]. The N2-tert-butyl group is essential for maintaining potency within this chemotype, as evidenced by the 5.5-fold reduction in potency observed in comparator examples lacking optimal substitution [2]. This scenario is particularly relevant for medicinal chemistry teams pursuing BTK-targeted therapies for B-cell malignancies and autoimmune disorders.

Sterically Controlled Heterocycle Synthesis

The bulky tert-butyl group at the N2 position provides steric control over subsequent cyclocondensation reactions with aldehydes, ketones, and carboxylic acid derivatives. The vicinal diamine architecture facilitates regioselective formation of imidazo[4,5-b]pyridines and benzimidazole analogs, while the tert-butyl moiety directs reaction trajectories away from undesired N1-substituted products [1]. The enhanced lipophilicity (logP ≈ 1.7) also improves chromatographic purification of resulting heterocycles relative to those derived from unsubstituted diamine precursors [2].

Metal-Coordination Ligand Precursor

In coordination chemistry applications, the N2-tert-butyl group creates a well-defined steric environment around the pyridine nitrogen that modulates metal-binding geometry and prevents unwanted dimerization or oligomerization [1]. The significantly greater steric hindrance of tert-butyl versus methyl or ethyl substituents (rank-order: tert-butyl >> methyl > H) translates to distinct coordination chemistry outcomes, making this compound valuable for synthesizing mono-ligated or specifically chelated transition metal complexes used in catalysis and materials science [2].

Multi-Gram Scale-Up Procurement

With demonstrated commercial availability at purities ≥95% from multiple qualified vendors and no yield penalty in synthetic preparation (63–96% via Chichibabin methodology), N2-(tert-butyl)pyridine-2,3-diamine is suitable for procurement at gram to kilogram scales [1] [2]. The compound's stability advantage over air- and water-sensitive unsubstituted 2,3-diaminopyridine further supports its selection for research programs transitioning from discovery to development phases where reliable supply chain and reproducible handling are paramount .

Application
Selection Property
Validation Focus
BTK pathway inhibitor lead optimization
N2-tert-butyl scaffold SAR
Biochemical BTK assay potency review
Regioselective heterocycle synthesis
Steric control of cyclocondensation
Product regiochemistry & purification profile
Coordination chemistry ligand design
Steric environment modulation
Metal-binding geometry & complex stability
Scale-up procurement
Multi-vendor ≥95% purity
Supply chain reliability & handling stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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